molecular formula C12H17NO2 B387454 N-(2-methoxyphenyl)pentanamide

N-(2-methoxyphenyl)pentanamide

Cat. No.: B387454
M. Wt: 207.27g/mol
InChI Key: AKJLAWPGZYNGOP-UHFFFAOYSA-N
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Description

Note: The provided evidence predominantly discusses N-(4-methoxyphenyl)pentanamide (N4MP), a structural isomer of the queried compound (N-(2-methoxyphenyl)pentanamide). While positional isomerism (2- vs. The following analysis instead focuses on structurally related compounds, with emphasis on methoxyphenyl-pentanamide derivatives.

This compound is a synthetic amide derivative featuring a pentanamide backbone linked to a 2-methoxyphenyl group. Its structure is analogous to N-(4-methoxyphenyl)pentanamide (N4MP), a simplified derivative of the anthelmintic drug albendazole . While positional isomerism (2- vs.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27g/mol

IUPAC Name

N-(2-methoxyphenyl)pentanamide

InChI

InChI=1S/C12H17NO2/c1-3-4-9-12(14)13-10-7-5-6-8-11(10)15-2/h5-8H,3-4,9H2,1-2H3,(H,13,14)

InChI Key

AKJLAWPGZYNGOP-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC=C1OC

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1OC

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Methoxyphenyl)Pentanamide (N4MP)

N4MP is a simplified derivative of albendazole, optimized for reduced toxicity and improved drug-likeness. Key comparative features include:

Property N-(4-Methoxyphenyl)Pentanamide Albendazole Reference
Anthelmintic Activity Time- and concentration-dependent inhibition of Toxocara canis larvae Similar efficacy but faster onset (24–48 h)
Cytotoxicity No significant toxicity to human/animal cells 30–50% reduction in cell viability
Drug-Likeness Adheres to Ghose, Veber, Egan, and Lipinski rules; high TPSA (78.95 Ų) Violates some filters (e.g., logP >5)
Synthetic Accessibility Simplified synthesis (lower cost) Complex synthesis (higher cost)
BBB Penetration Predicted to cross blood-brain barrier Limited BBB penetration

N4MP demonstrates comparable anthelmintic activity to albendazole but with superior safety and drug-like properties .

Functionalized Diamino-Butylbenzamides

and describe pentanamide derivatives with 2-methoxyphenyl groups, such as 5-(4-(2-methoxyphenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (Compound 7q). These compounds target dopamine D3 receptors and exhibit distinct pharmacological profiles:

Property Compound 7q N4MP
Therapeutic Target Dopamine D3 receptors (CNS) Anthelmintic (parasites)
Structural Complexity Incorporates diazepane and thiophenyl groups Simple amide backbone
Synthetic Yield 48% yield Not explicitly reported

These derivatives highlight the versatility of methoxyphenyl-pentanamide scaffolds in diverse therapeutic applications .

Sulfonamide Derivatives (e.g., N4-Valeroylsulfathiazole)

describes sulfonamide-pentanamide hybrids like N4-Valeroylsulfathiazole , which combine antimicrobial (antitubercular) properties with the pentanamide backbone. Key differences include:

Property N4-Valeroylsulfathiazole N4MP
Functional Groups Sulfathiazole moiety Methoxyphenyl group
Bioactivity Antitubercular Anthelmintic
Synthesis Multi-step sulfonylation reactions Simplified one-step synthesis

These compounds underscore the structural adaptability of pentanamide-based drugs .

NBOMe Compounds (e.g., 25I-NBOMe)

mentions NBOMe derivatives (e.g., 25I-NBOMe ) containing 2-methoxyphenyl groups. These psychedelics differ starkly from N-(2-methoxyphenyl)pentanamide:

Property 25I-NBOMe This compound
Pharmacology 5-HT2A receptor agonist (psychedelic) Unknown (no data in evidence)
Toxicity High neurotoxicity and lethality Presumed safer (amide backbone)

This comparison emphasizes the critical role of substituent positioning and additional functional groups in determining biological activity .

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